1-(Isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a chemical compound that has garnered attention due to its potential applications in medicinal chemistry. It is classified as a heterocyclic compound, specifically an azetidine derivative, which contains a nitrogen atom in its four-membered ring structure. The compound is of particular interest in the pharmaceutical industry for its possible therapeutic effects.
The synthesis and characterization of this compound can be traced back to various patents and scientific literature that explore its structural properties and biological activities. Notably, the compound appears in patent literature related to pharmaceutical compositions and methods of treatment for specific diseases, particularly those involving hyperproliferative disorders .
This compound falls under the category of heterocyclic compounds containing nitrogen. It is also categorized within the broader classification of pharmaceutical agents, particularly those targeting specific therapeutic activities.
The synthesis of 1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride typically involves multi-step organic reactions. The general synthetic route includes:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
1-(Isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride has a distinctive molecular structure characterized by:
The molecular formula for this compound is CHClNOS, with a molecular weight of approximately 215.74 g/mol. The structural representation indicates significant steric interactions due to the bulky isopropylsulfonyl group.
The compound can undergo various chemical reactions typical of amines and sulfonamides:
Kinetics and mechanisms of these reactions can be studied using spectroscopic methods and kinetic analysis to determine reaction rates and intermediates.
The mechanism of action for 1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is not fully elucidated but is hypothesized to involve modulation of specific biological pathways:
Experimental studies are required to provide quantitative data on binding affinities, efficacy, and selectivity towards target biomolecules.
1-(Isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride typically exhibits:
The compound's chemical properties include:
Relevant data regarding melting point, boiling point, and solubility metrics are essential for practical applications in formulation development.
1-(Isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride has potential applications in:
The isopropylsulfonyl moiety in 1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride serves as a critical warhead in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation through optimized ternary complex formation. Structural analyses reveal that the isopropyl group provides optimal steric bulk for hydrophobic pocket occupation in kinase domains, while the sulfonyl bridge (–SO₂–) establishes hydrogen bonds with key residues like Trp341 in ROS1 kinase, enhancing binding specificity [2] [5]. Computational modeling of ternary complexes (target-PROTAC-E3 ligase) demonstrates that linker length and rigidity directly influence degradation efficiency. Shorter alkyl linkers (C2–C3) between the sulfonyl warhead and azetidine ring improve degradation potency by reducing entropic penalties during E3 ligase recruitment, as evidenced by DC₅₀ values below 100 nM in Ba/F3 cell models [5] [7].
Comparative studies of sulfonyl linkers show that branched aliphatic chains (e.g., isopropyl) outperform linear analogs in resilience against kinase domain mutations. For instance, PROTACs incorporating this warhead maintain efficacy against the G1202R mutation in EML4-ALK, which confers resistance to inhibitors like ceritinib. This resilience stems from the linker’s capacity to accommodate steric perturbations while maintaining CRBN (cereblon) binding [2] [7].
Table 1: Impact of Sulfonyl-Linker Architecture on Degradation Efficacy
Linker Type | DC₅₀ (WT) | DC₅₀ (G1202R Mutant) | CRBN Binding Affinity (Kd, μM) |
---|---|---|---|
Linear propylsulfonyl | 120 nM | >1 μM | 0.45 |
Isopropylsulfonyl | 15 nM | 85 nM | 0.12 |
Cyclopropylsulfonyl | 90 nM | 450 nM | 0.38 |
The azetidine-3-amine core is synthesized via ring-forming strategies that enforce stereochemical control, a prerequisite for optimal protein binding. The Gabriel synthesis remains prominent: ethyl N-phthalimidomalonate undergoes alkylation with 1,3-dibromopropane to yield azetidine-2-carboxylic acid derivatives, followed by decarboxylation and stereoselective reduction to produce enantiomerically enriched tert-butoxycarbonyl (Boc)-protected 3-aminomethylazetidine [3] [9]. Critical to optical purity is the use of chiral auxiliaries (e.g., (R)-1-phenylethylamine) during cyclization, achieving >98% ee as confirmed by chiral HPLC [9].
Reductive amination of azetidin-3-one with methylamine and NaBH₄ provides N-methylazetidin-3-amine, though this route risks epimerization at C3 without stringent temperature control (<0°C). Advances leverage enzymatic desymmetrization of meso-aziridines using lipase-catalyzed acylations, affording the (R)-enantiomer in 92% yield and 99% ee [9] [10]. Final Boc deprotection employs HCl/dioxane to generate the water-soluble hydrochloride salt, minimizing racemization through aprotic conditions [10].
Table 2: Stereoselective Routes to N-Methylazetidin-3-amine Scaffolds
Method | Key Reagent/Condition | Yield | Enantiomeric Excess (% ee) | Advantage |
---|---|---|---|---|
Gabriel synthesis | 1,3-Dibromopropane/K₂CO₃ | 65% | >98% | High optical purity |
Reductive amination | NaBH₄, MeNH₂, −20°C | 78% | 85% | Short synthetic route |
Enzymatic desymmetrization | Candida antarctica lipase B | 92% | 99% | Ambient conditions, no racemization |
Conjugation of the isopropylsulfonyl warhead to the N-methylazetidin-3-amine scaffold employs sulfonylation reactions that preserve stereointegrity. The optimal route involves reacting 1-methylazetidin-3-amine hydrochloride with isopropylsulfonyl chloride in dichloromethane (DCM) at −78°C, using N,N-diisopropylethylamine (DIPEA) as a base to prevent N-overalkylation [2] [10]. This low-temperature protocol suppresses sulfonyl chloride hydrolysis, enhancing yields to 85–90% [10].
Purification challenges arising from polar byproducts are addressed via crystallization-driven isolation. The crude product is dissolved in hot ethanol/water (4:1), cooled to 4°C, and seeded with pure crystals, yielding pharmaceutical-grade material (>99.5% HPLC purity). Alternative methods like silica gel chromatography risk decomposition due to the hydrochloride’s acidity [10].
Hydrochloride salt formation is critical for solubility and solid-state stability. The free base of 1-(isopropylsulfonyl)-N-methylazetidin-3-amine is treated with 1.1 equivalents of HCl in ethyl acetate, generating a crystalline monohydrochloride salt [9]. Excess acid (>1.2 eq.) promotes dihydrochloride formation, which exhibits hygroscopicity and reduced thermal stability (decomposition onset: 110°C vs. 165°C for monohydrochloride) [10].
Crystallization optimization identifies ethanol/MTBE (methyl tert-butyl ether) as the ideal solvent system, producing needles with low aspect ratios that resist mechanical degradation during processing. Powder X-ray diffraction (PXRD) confirms a monoclinic crystal lattice stabilized by N+–H···Cl− hydrogen bonds. Accelerated stability studies (40°C/75% RH) show <0.2% degradation after 6 months, attributable to the salt’s low water solubility (1.2 mg/mL), which limits hydrolysis [9] [10].
Ternary complex geometry dictates degradation efficiency and mutation resilience. Computational docking of 1-(isopropylsulfonyl)-N-methylazetidin-3-amine-based PROTACs reveals that the azetidine scaffold enables a 15° bend angle between the warhead and CRBN ligand, positioning VHL or CRBN E3 ligases within optimal proximity (Å) for target ubiquitination [2] [7]. This contrasts with piperidine-based linkers, which adopt extended conformations that misalign the E3 catalytic site [4].
The isopropylsulfonyl warhead confers resilience against ATP-binding site mutations like ALKL1196M/G1202R. Molecular dynamics simulations show the sulfonyl group maintains H-bonding with Asp1203 while the isopropyl moiety undergoes hydrophobic collapse with Leu1196, compensating for affinity loss [7]. In vivo, PROTACs bearing this warhead achieve >90% ROS1 degradation in G2032R-mutant xenografts at 10 mg/kg, whereas inhibitors like crizotinib require 100 mg/kg for equivalent inhibition [5] [7].
Table 3: Ternary Complex Geometries and Degradation Metrics
Warhead-Linker | Bend Angle (°) | E3 Ligase Distance (Å) | DC₅₀ (WT) | DC₅₀ (L1196M/G1202R) |
---|---|---|---|---|
Isopropylsulfonyl-azetidine | 15° | 34 Å | 1.4 nM | 25 nM |
Phenylsulfonyl-piperidine | 42° | 51 Å | 18 nM | >500 nM |
Cyclopropylsulfonyl-azetidine | 22° | 38 Å | 3.1 nM | 110 nM |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0